Hexamethyldisiloxane

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Dielectric Coatings Semiconductor Manufacturing

For semiconductor fabs needing maximum wafer throughput, HMDSO achieves a 0.65 μm/min PECVD deposition rate—160% faster than TEOS. Textile manufacturers gain superior, laundry-durable hydrophobic coatings on nylon versus TEOS. Personal care formulators obtain an ultra-fast evaporating, non-greasy volatile carrier unmatched by cyclic siloxanes. Procure a differentiated siloxane that directly improves process economics and product performance.

Molecular Formula C6H18OSi2
Molecular Weight 162.38 g/mol
CAS No. 107-46-0
Cat. No. B120664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyldisiloxane
CAS107-46-0
SynonymsH2942151,1,1,3,3,3-Hexamethyldisiloxane;  Belsil DM 0.65;  Bis(trimethylsilyl) Ether;  Bis(trimethylsilyl) oxide;  DC 0.65cs200;  Dow Corning 200/0.65;  Dow Corning OS 10;  Ethoxytrimethylsilane-hexamethyldisiloxane Copolymer;  Glipoxan;  HMDSO;  HX 18;  KF 96L
Molecular FormulaC6H18OSi2
Molecular Weight162.38 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C)(C)C
InChIInChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
InChIKeyUQEAIHBTYFGYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.73e-06 M
In water, 0.93 mg/L at 25 °C

Hexamethyldisiloxane (CAS 107-46-0) Procurement Guide: Properties and Industrial Applications


Hexamethyldisiloxane (CAS 107-46-0, HMDSO) is a linear, volatile organosilicon compound, classified as a siloxane [1]. It is a colorless, clear liquid with the chemical formula C₆H₁₈OSi₂, a molecular weight of 162.38 g/mol, and a density of approximately 0.76 g/cm³ at 25°C . Characterized by a kinematic viscosity of ~0.65 mm²/s and a surface tension of 0.017 N/m at 25°C, it serves as a fundamental intermediate, solvent, and surface treatment agent across multiple industries .

Why In-Class Siloxane Substitution Fails: Key Differentiators for Hexamethyldisiloxane (CAS 107-46-0) Procurement


Direct substitution of hexamethyldisiloxane (HMDSO) with other volatile methyl siloxanes (VMS) or silylation reagents is not scientifically sound due to its unique combination of extreme volatility and low surface tension [1]. These properties are not uniformly distributed across the siloxane class; for example, cyclic analogs like decamethylcyclopentasiloxane (D5) exhibit vastly different evaporation kinetics and vapor pressures [1]. Additionally, HMDSO's chemical stability and specific reactivity as a trimethylsilyl (TMS) group donor differ fundamentally from more aggressive silylating agents like hexamethyldisilazane (HMDSZ) or BSTFA, which can lead to unwanted side reactions or incompatible by-products in sensitive synthetic pathways [2]. The following quantitative evidence demonstrates where HMDSO's performance diverges from its closest alternatives, impacting process efficiency and product quality.

Hexamethyldisiloxane (HMDSO) Comparative Performance Data: Quantitative Evidence for Procurement Decisions


Plasma-Enhanced Chemical Vapor Deposition (PECVD) Rate of HMDSO vs. TEOS

In low-temperature plasma deposition of SiO₂ dielectric coatings, hexamethyldisiloxane (HMDSO) demonstrates a substantially faster deposition growth rate compared to tetraethoxysilane (TEOS) [1][2]. Under identical high-density microwave electron cyclotron resonance (ECR) discharge conditions (O₂/precursor flow ratio 2:1 to 8:1, pressure 1-10 mTorr, substrate temperature 80-140°C), the maximum growth rate for HMDSO was 0.65 μm/min, representing a 160% increase over the rate for TEOS, which achieved 0.25 μm/min [1][2].

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Dielectric Coatings Semiconductor Manufacturing

Volatility and Vapor Pressure of HMDSO Compared to Cyclic Siloxane D5

As a volatile carrier fluid, hexamethyldisiloxane (MM) exhibits significantly higher volatility than the commonly used cyclic siloxane, decamethylcyclopentasiloxane (D5) [1]. At 25°C, MM has a vapor pressure of 42.2 mm Hg, whereas D5 requires a temperature of 50°C to achieve a vapor pressure of just 2 mm Hg [1]. This difference in vapor pressure is reflected in their boiling points: 100°C for MM and 210°C for D5 [1].

Personal Care Formulation Volatile Carrier Fluids Evaporation Kinetics

Plasma Polymer Surface Hydrophobicity and Durability on Nylon 66: HMDSO vs. TEOS

When applied as a plasma polymer coating on nylon 66 fabric, hexamethyldisiloxane (HMDSO) produces a surface that is both more hydrophobic and more durable to washing than one produced from tetraethoxysilane (TEOS) [1]. The study demonstrated that HMDSO plasma polymers (pp-HMDSO) better retain organic monomer groups, contributing to their hydrophobic character and superior durability [1].

Textile Finishing Plasma Polymerization Hydrophobic Coatings

Strategic Application Scenarios for Hexamethyldisiloxane (CAS 107-46-0) Based on Differentiated Performance


High-Throughput Semiconductor Fabrication: PECVD of Silicon Dioxide Dielectric Layers

For the plasma-enhanced chemical vapor deposition (PECVD) of silicon dioxide (SiO₂) films, selecting hexamethyldisiloxane (HMDSO) over tetraethoxysilane (TEOS) is a strategic choice for maximizing wafer throughput [1]. As demonstrated by direct comparative data, HMDSO provides a maximum deposition rate of 0.65 μm/min, a 160% increase over TEOS's 0.25 μm/min under identical low-temperature ECR conditions [1]. This higher growth rate significantly reduces process time per wafer, which is a critical factor in the high-volume manufacturing environment of semiconductor fabs where tool time directly correlates with cost of ownership.

Fast-Evaporating Personal Care Products: Volatile Carrier for Lightweight Formulations

Hexamethyldisiloxane (MM) is the optimal volatile carrier for personal care formulations that demand a rapid dry-down and non-greasy sensory profile [1]. Its vapor pressure of 42.2 mm Hg at 25°C far exceeds that of cyclic siloxanes like D5 (2 mm Hg at 50°C) [1]. This translates to an exceptionally fast evaporation rate, making HMDSO ideal for products such as quick-drying antiperspirants, hairsprays, and lightweight skin lotions. Formulators seeking to replace traditional cyclomethicones with a more volatile alternative will find MM uniquely suited to achieve the desired 'vanishing' effect.

Durable Hydrophobic Finishing of Synthetic Textiles

For textile manufacturers seeking to impart durable water repellency (DWR) to synthetic fabrics like nylon, plasma polymerization with hexamethyldisiloxane (HMDSO) is a proven route to achieve superior performance compared to TEOS [1]. Evidence from direct comparisons on nylon 66 demonstrates that pp-HMDSO coatings are more hydrophobic and exhibit significantly better durability to washing [1]. This translates to a longer-lasting functional finish that withstands multiple laundry cycles, providing a clear performance-based justification for selecting HMDSO as the precursor for DWR textile treatments.

Technical Documentation Hub

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